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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

Get Quote

Executive Summary
2,5-Dimethyl-4-iodophenol is a critical halogenated intermediate used in the synthesis of

bioactive compounds, including antifungal agents and polymeric precursors. Its synthesis

typically proceeds via the electrophilic aromatic iodination of 2,5-dimethylphenol.

Distinguishing the product from the precursor is spectroscopically straightforward due to the

heavy atom effect of iodine and the loss of substitution symmetry. The most definitive

confirmation comes from

C NMR (upfield shift of the C-I carbon) and

NMR (loss of the para-proton signal and collapse of coupling constants).

Strategic Synthesis Overview
To understand the spectroscopy, one must understand the transformation. The synthesis

involves the regioselective iodination of the activated phenol ring.
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Precursor: 2,5-Dimethylphenol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

, MW: 122.16)

Reagent: N-Iodosuccinimide (NIS) or

.

Product: 2,5-Dimethyl-4-iodophenol (

, MW: 248.06)

Regiochemistry: The hydroxyl group (-OH) is a strong ortho/para director. The 4-position is

sterically accessible and electronically activated (para to OH), making it the preferred site for

iodination over the 6-position (ortho to OH, sterically crowded).

Reaction Pathway Diagram

Regioselectivity Logic
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Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective formation of

the 4-iodo derivative.
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A. Nuclear Magnetic Resonance (NMR)
The most definitive tool for monitoring this reaction is NMR. The substitution of Hydrogen (H)

with Iodine (I) at the 4-position drastically alters the spin system.

Comparative Data Table

Feature
2,5-Dimethylphenol
(Precursor)

2,5-Dimethyl-4-
iodophenol
(Product)

Diagnostic Change

H NMR Aromatic
6.60 (d, H4), 6.68 (d,

H3), 6.90 (s, H6)

7.45 (s, H3), 6.70 (s,

H6)

Loss of H4 doublet.

H3 becomes a singlet

(loss of vicinal

coupling).

H NMR Methyl
2.18 (s, 3H), 2.25 (s,

3H)

2.20 (s, 3H), 2.32 (s,

3H)

Minor downfield shift

of C5-Methyl due to

adjacent Iodine.

C NMR C-I 120.5 (C4-H) 85-95 (C4-I)

Huge Upfield Shift. C-I

carbon is shielded by

~30 ppm (Heavy Atom

Effect).

C NMR C-OH 155.0 153.5
Slight shielding;

minimal change.

Detailed Analysis
Proton Decoupling (1H NMR):

In the precursor, H3 and H4 are adjacent, appearing as doublets (

Hz).

In the product, H4 is replaced by Iodine. Consequently, H3 loses its coupling partner and

collapses into a singlet. This transformation from doublet to singlet at ~7.4 ppm is the

primary reaction monitor.
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Deshielding: The H3 proton shifts downfield (from ~6.68 to ~7.45 ppm) due to the

proximity of the large, polarizable iodine atom (van der Waals deshielding).

Carbon Shielding (13C NMR):

The "Heavy Atom Effect": Unlike electronegative atoms (O, Cl) that deshield the attached

carbon (move it >130 ppm), Iodine typically shields the attached carbon due to spin-orbit

coupling effects.

Look for the emergence of a signal in the 85–95 ppm range. This is unique to C-I bonds in

aromatic rings; no precursor carbon appears in this region.

B. Infrared Spectroscopy (IR)
While less specific than NMR, IR provides quick confirmation of functional group retention and

substitution.

O-H Stretch: Both compounds exhibit a broad band at 3200–3400 cm⁻¹. In the product, this

band may sharpen or shift slightly if the iodine disrupts intermolecular hydrogen bonding,

though this is solvent-dependent.

C-I Stretch: A new, weak band appears in the "fingerprint region" at 500–600 cm⁻¹. This is

often difficult to assign definitively without a reference library but is a corroborating feature.

Substitution Pattern: The precursor (1,2,4-substitution pattern) shows out-of-plane (OOP)

bending bands at ~800-850 cm⁻¹. The product (1,2,4,5-substitution) simplifies this region,

often showing isolated C-H bending vibrations.

C. Mass Spectrometry (MS)
Precursor (MW 122): Base peak often at

107 (M - CH

) or 122 (M+).

Product (MW 248):

Molecular Ion: Distinct
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peak at 248.

Fragmentation: A characteristic fragment at

121 (M - 127) corresponds to the loss of the Iodine atom

, regenerating the phenolic core cation.

Isotope Pattern: Unlike Chlorine or Bromine, Iodine is monoisotopic (

). There is no M+2 peak (no doublet isotope pattern), distinguishing it from chloro- or
bromo-derivatives.

Experimental Protocols
Protocol A: Synthesis of 2,5-Dimethyl-4-iodophenol
(Green Method)
This protocol utilizes Hydrogen Peroxide as the oxidant, avoiding heavy metal waste.

Dissolution: Dissolve 2,5-dimethylphenol (10 mmol, 1.22 g) in Methanol (20 mL).

Addition: Add Iodine (

, 10 mmol, 2.54 g) to the solution. The mixture will be dark brown.

Oxidation: Slowly add Hydrogen Peroxide (30% aq., 11 mmol) dropwise over 10 minutes

while stirring at room temperature.

Mechanism:[1][2][3][4]

oxidizes

to generate the active electrophile (

or

).

Reaction: Stir at 40°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate

8:2). The product is less polar than the precursor.
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Workup:

Quench with 10% Sodium Thiosulfate (

) solution to remove unreacted iodine (color changes from brown to yellow/clear).

Extract with Dichloromethane (

mL).

Dry organic layer over

and evaporate.

Purification: Recrystallize from Hexane/Ethanol to yield white/off-white needles.

Protocol B: Spectroscopic Analysis Workflow
Standardized steps for validating the product.

Sample Prep (NMR): Dissolve ~10 mg of product in 0.6 mL

. (Note: Phenolic OH protons vary in shift and broadness depending on concentration and
water content).

Acquisition:

Run 1H NMR (16 scans). Look for the singlet at ~7.45 ppm.

Run 13C NMR (1024 scans). Look for the peak at ~90 ppm.

Sample Prep (MS): Dilute 1 mg in Methanol. Use Electrospray Ionization (ESI) in Negative

Mode (Phenols ionize well as

) or EI.

Visual Logic: Spectral Decision Tree
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Figure 2: Step-by-step decision tree for spectroscopic validation of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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